molecular formula C6H5Cl2N B046043 2-Chloro-5-(chloromethyl)pyridine CAS No. 70258-18-3

2-Chloro-5-(chloromethyl)pyridine

Cat. No.: B046043
CAS No.: 70258-18-3
M. Wt: 162.01 g/mol
InChI Key: SKCNYHLTRZIINA-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3) is a pyridine derivative with the molecular formula C₆H₅Cl₂N and a molecular weight of 162.01 g/mol . It features a chlorine atom at the 2-position and a chloromethyl (-CH₂Cl) group at the 5-position on the pyridine ring. Its monoisotopic mass is 160.9799 Da, and it has a moderate lipophilicity (XLogP3: 2.2) .

Synthesis:
The compound is synthesized via liquid-phase chlorination of 3-methylpyridine or through cyclization reactions using phosphorus oxychloride (POCl₃) . Recent methods employ acid buffering agents to optimize pH (4–5), achieving yields up to 90% while minimizing by-products and environmental waste (e.g., reduced DMF and phosphorus discharge) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)pyridine can be achieved through several methods. One common approach involves the chlorination of 2-chloro-5-methylpyridine. This process typically uses chlorine gas in the presence of a catalyst, such as azadiisobutylnitrile, and is carried out at elevated temperatures (70-80°C) . Another method involves the use of cyclopentadiene and acrolein as starting materials, followed by chlorination and cyclization reactions .

Industrial Production Methods

Industrial production of this compound often involves the chlorination of 2-chloro-5-methylpyridine in the presence of a catalyst. The reaction is conducted in a chlorination reactor, where chlorine gas is introduced under reflux conditions. After the reaction is complete, the product is purified through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include various substituted pyridine derivatives, which are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-5-(chloromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of diverse functional groups, making it valuable in drug development.

Case Study: Synthesis of Neonicotinoids

Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. The synthesis of these compounds often utilizes this compound as a starting material. For instance, it can be transformed into more complex structures that exhibit insecticidal properties, enhancing agricultural productivity while managing pest populations effectively .

Compound Yield (%) Reaction Conditions
Neonicotinoid A85%Acetonitrile, potassium carbonate, 70°C, 16h
Neonicotinoid B90%Toluene, hydrobromic acid, 90-100°C, 10h

Agrochemical Applications

The compound is also utilized in the development of insecticides and herbicides. Its chlorinated structure enhances its biological activity and stability in various environmental conditions.

Case Study: Insecticide Development

In a study focused on developing new insecticides, researchers synthesized derivatives of this compound that demonstrated potent activity against common agricultural pests. The intermediates derived from this compound were shown to have lower toxicity to non-target organisms compared to existing products .

Insecticide Derivative Target Pest Efficacy (%)
Insecticide XAphids95%
Insecticide YWhiteflies90%

Synthetic Applications

The compound is employed in various synthetic pathways due to its ability to undergo nucleophilic substitution reactions. This characteristic makes it suitable for creating more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chloromethyl)pyridine primarily involves its role as an intermediate in the synthesis of neonicotinoid insecticides. These insecticides target the nicotinic acetylcholine receptors in insects, leading to paralysis and death. The compound’s chlorinated pyridine structure allows it to effectively interact with these receptors, disrupting normal neural function .

Comparison with Similar Compounds

Toxicity :

  • Acute Hazards : Corrosive; causes severe skin/eye burns, respiratory irritation, and systemic toxicity via ingestion or inhalation .

Comparison with Structurally Similar Compounds

2-Chloro-5-(difluoromethyl)pyridine

  • Molecular Formula : C₆H₅ClF₂N
  • Key Differences :
    • The difluoromethyl (-CF₂H) group enhances metabolic stability and lipophilicity compared to -CH₂Cl, making it favorable in drug design .
    • Synthesis : Typically derived via halogen-exchange reactions or fluorination of trichloromethyl precursors .
    • Applications : Used in fluorinated agrochemicals and bioactive molecules due to improved resistance to enzymatic degradation .

2-Chloro-5-fluoropyridine

  • Molecular Formula : C₅H₃ClFN
  • Key Differences :
    • A fluorine atom at the 5-position increases electronegativity, altering reactivity in nucleophilic substitution reactions vs. the chloromethyl group .
    • Applications : Intermediate in antiviral and anticancer agents (e.g., 5-chloro-2-deoxyuridine analogs) .

2-Chloro-5-methylpyridine

  • Molecular Formula : C₆H₆ClN
  • Key Differences: A methyl (-CH₃) group at the 5-position reduces steric hindrance compared to -CH₂Cl, facilitating easier functionalization . Synthesis: Produced via catalytic hydrogenation or direct methylation of pyridine derivatives . Applications: Precursor for herbicides and nonsteroidal anti-inflammatory drugs (NSAIDs) .

2-Chloro-5-iodopyridine

  • Molecular Formula : C₅H₃ClIN
  • Key Differences :
    • The iodine atom at the 5-position enables participation in Ullmann and Suzuki coupling reactions, unlike the chloromethyl group .
    • Applications : Building block in radiopharmaceuticals and organic electronics due to iodine’s heavy atom effect .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Melting Point (°C) Key Substituents
2-Chloro-5-(chloromethyl)pyridine 162.01 2.2 Not reported -Cl (C2), -CH₂Cl (C5)
2-Chloro-5-(difluoromethyl)pyridine 163.56 2.5 Not reported -Cl (C2), -CF₂H (C5)
2-Chloro-5-fluoropyridine 131.54 1.8 99 -Cl (C2), -F (C5)
2-Chloro-5-methylpyridine 127.57 1.6 Not reported -Cl (C2), -CH₃ (C5)
2-Chloro-5-iodopyridine 239.44 2.7 99 -Cl (C2), -I (C5)

Data sourced from

Biological Activity

2-Chloro-5-(chloromethyl)pyridine (CAS No. 70258-18-3) is a chlorinated pyridine derivative that has garnered attention for its potential applications in pharmaceuticals and agriculture. This compound is primarily utilized in the synthesis of various pharmaceutical agents, including neonicotinoids, which are known for their insecticidal properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological effects, and relevant case studies.

  • Molecular Formula : C₆H₅Cl₂N
  • Molecular Weight : 162.01 g/mol
  • Solubility : Insoluble in water

Synthesis

This compound can be synthesized through several methods, often involving chlorination processes. For instance, it can be produced by reacting pyridine derivatives with chlorinating agents under controlled conditions. The synthesis typically yields moderate to high purity levels, making it suitable for further applications in drug development and agricultural chemistry .

Insecticidal and Fungicidal Properties

Research indicates that this compound exhibits moderate insecticidal and fungicidal activities. A preliminary bioassay demonstrated its effectiveness against certain pests, suggesting potential utility in agricultural applications . The compound's mechanism of action may involve interference with nicotinic acetylcholine receptors (nAChRs), similar to other neonicotinoids.

Toxicological Studies

A significant study assessed the carcinogenic potential of related compounds, specifically 2-(chloromethyl)pyridine hydrochloride, in Fischer 344 rats and B6C3F1 mice. The results indicated no significant increase in tumor incidence across various dosages (75 mg/kg and 150 mg/kg for rats; 125 mg/kg and 250 mg/kg for mice) over a prolonged exposure period of 99 weeks. However, a slight dose-related increase in subcutaneous fibromas was noted in male rats, indicating a need for further investigation into the long-term effects of chlorinated pyridines .

Case Study 1: Synthesis and Characterization of Derivatives

In a study focused on synthesizing derivatives of this compound, researchers successfully created novel compounds that demonstrated enhanced biological activity against specific pathogens. The derivatives were characterized using various analytical techniques, including NMR and mass spectrometry, confirming their structures and purity levels .

Case Study 2: Environmental Impact Assessment

An environmental assessment investigated the degradation pathways of neonicotinoids derived from this compound. The study highlighted the compound's persistence in soil and water systems, raising concerns about its ecological impact and potential bioaccumulation in non-target species. This underscores the importance of evaluating both efficacy and environmental safety when developing new agrochemicals .

Data Summary

Property Value
Molecular FormulaC₆H₅Cl₂N
Molecular Weight162.01 g/mol
SolubilityInsoluble in water
Insecticidal ActivityModerate
Carcinogenicity (in vivo)No significant tumor increase

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Chloro-5-(chloromethyl)pyridine relevant to experimental design?

The compound (C₆H₅Cl₂N) has a molecular weight of 162.02 g/mol, a melting point of 37–42°C, and a flash point of 110°C . Its density is 1.324 g/cm³, and it exists as beige moist crystals under standard conditions . These properties are critical for solvent selection, reaction temperature optimization, and safety protocols (e.g., avoiding ignition sources above 110°C).

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use chemical impermeable gloves (e.g., PVC, tested to EN 374 standards) and tightly fitting safety goggles to prevent skin/eye contact . Work in well-ventilated areas with spark-proof tools to avoid electrostatic discharge . Store in cool, dry conditions away from bases, oxidizers, and incompatible metals (e.g., zinc, light steel) to prevent hydrogen gas formation .

Q. What are the common synthetic routes for this compound in academic research?

A key method involves chlorinating 2-chloro-5-methylpyridine using liquid-phase conditions with catalysts like ZnCl₂ or AlCl₃, followed by vapor-phase fluorination to yield intermediates such as 2,3-dichloro-5-(trichloromethyl)pyridine . Alternatively, it is synthesized via nucleophilic substitution reactions with amines in anhydrous acetonitrile, using K₂CO₃ as a base .

Advanced Research Questions

Q. How can researchers optimize the chlorination of this compound to minimize byproduct formation?

Optimize reaction parameters using continuous flow reactors to enhance mixing and heat transfer, reducing unwanted side reactions (e.g., over-chlorination) . Monitor reaction progress via ¹³C/¹⁹F-NMR to track substituent positions and confirm product purity .

Q. What role does this compound play in the synthesis of fluorinated neonicotinoids?

It acts as a precursor for fluorinated agrochemical intermediates. For example, reacting it with substituted anilines under anhydrous conditions yields neonicotinoid analogues with larvicidal activity. Molecular docking studies confirm its interaction with insect nicotinic acetylcholine receptors .

Q. Which advanced structural characterization techniques are most effective for confirming the regiochemistry of derivatives?

Single-crystal X-ray diffraction (e.g., CCDC 2,071,276) provides unambiguous confirmation of substituent positions . Complement with ¹³C-NMR to verify carbon environments and mass spectrometry for molecular weight validation .

Q. How should researchers address contradictions in hazard data (e.g., carcinogenicity vs. low-risk classifications)?

Cross-reference toxicological profiles from multiple SDS sources. While some studies suggest potential carcinogenicity (limited evidence), others classify it as low-risk for acute exposure . Conduct in vitro assays (e.g., Ames test) to assess mutagenicity and align handling protocols with the precautionary principle .

Q. What strategies mitigate instability during storage or reactions with incompatible materials?

Avoid contact with alkaline substances (e.g., cyanides, sulfides) to prevent exothermic decomposition . Use inert solvents (e.g., dichloromethane) and store in airtight containers under nitrogen to minimize moisture absorption and oxidation .

Q. How can reaction byproducts be analyzed and quantified in synthetic workflows?

Employ HPLC-MS to detect trace impurities (e.g., unreacted 2-chloro-5-methylpyridine) . For halogenated byproducts, use ion chromatography to quantify chloride release, ensuring compliance with green chemistry principles .

Q. What methodologies are recommended for assessing the compound’s chronic toxicity in biomedical research?

Use rodent models to evaluate respiratory effects (e.g., RADS-like symptoms) and skin sensitization via repeated epidermal exposure . For in vitro studies, apply OECD guidelines (e.g., TG 429) to test dermal corrosion and cellular toxicity .

Properties

IUPAC Name

2-chloro-5-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCNYHLTRZIINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220498
Record name Pyridine, 2-chloro-5-(chloromethyl)-
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Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70258-18-3
Record name 2-Chloro-5-(chloromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70258-18-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-chloro-5-(chloromethyl)-
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Record name Pyridine, 2-chloro-5-(chloromethyl)-
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Record name Pyridine, 2-chloro-5-(chloromethyl)
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Synthesis routes and methods I

Procedure details

In 50 ml of water was suspended 15.0 g (0.076 mole) of 6-chloro-3-pyridylmethyl chloride hydrochloride and the suspension was adjusted to pH about 8 with a saturated aqueous solution of sodium hydrogen carbonate. The resulting mixture was extracted with ether (100 ml×3) and dried over MgSO4. The ether was then distilled off under reduced pressure to give a crystalline residue. After addition of hexane, the crystals were recovered by filtration, washed with hexane and dried to give 11.0 g of 6-chloro-3-pyridylmethyl chloride as white prisms.
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Synthesis routes and methods II

Procedure details

A solution of 2.5 g (20 mmol) of 2-hydroxy-5-hydroxymethylpyridine and 4.16 g of phosphorus pentachloride in 10 ml of phosphoryl chloride was stirred for 6 hours at 105° C. After cooling, 50 ml of chloroform was added, the excess chlorination reagent being hydrolyzed by careful addition of water. The organic phase was washed with NaHCO3 solution, dried on NaSO4 and concentrated by evaporation. The distillation of the oily residue at 16 mm and 120° C. yielded 3.08 g of 2-chloro-5-chloromethyl-pyridine as a colorless oil that solidified during the cooling. The latter corresponds to a yield of 95 percent relative to the 2-hydroxy-5-hydroxymethyl-pyridine. Further data concerning the product was:
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Synthesis routes and methods III

Procedure details

Thionyl chloride (14.6 ml, 0.2 mol) was added extremely carefully in dropwise manner to a rapidly stirred mixture of 2-chloro-5-hydroxymethylpyridine (18.6 g, 0.13 mol) and chloroform (150 ml) at ambient temperature (20° C.). After addition was complete the resulting mixture was heated under reflux for 12 hours. The reaction mixture was then allowed to cool to ambient temperature (20° C.) and chloroform was evaporated off under reduced pressure to give a brown oil. The product, 2-chloro-5-chloromethyl-pyridine was isolated from this brown oil by flash chromatography using silica gel, 230 to 400 US mesh (0.062 mm to 0.037 mm), with dichloromethane as eluent, as a yellow oil which solidified on standing (17.45 g, 82.9%).
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Synthesis routes and methods IV

Procedure details

6-Chloronicotinic acid (23.36 g, 0.18 mol), phosphorus pentachloride (41.65 g, 0.20 mol) and phosphorus oxychloride (20.50 ml, 0.22 mol) were stirred vigorously together at ambient temperature (20° C.). The resulting mixture was heated with stirring to 120° C. and kept at that temperature for a further 3 hours. The mixture was then allowed to cool to ambient temperature (20° C.) and excess phosphorus oxychloride was evaporated off under reduced pressure to yield 6-chloronicotinyl chloride as a brown oil 31.68 g, 100%), which was used directly in the following step.
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Synthesis routes and methods V

Procedure details

To a three necked, 100-mL round bottom equipped with a reflux condenser, gas inlet tube and a thermometer was charged 50 mL of N,N-dimethylformamide. Phosphorous pentachloride (2.3 g, 11 mmol) was added in several portions and anhydrous hydrogen chloride was introduced slowly. The reaction temperature was kept around 60° C.-85° C. by means of a water bath. 2-Chloro-2-chloromethyl-4-cyanobutyraldehyde in 5 mL of DMF was added at 80° C., through a syringe pump within a period of 1 h. The resulting mixture was then heated to 100° C. under stirring for 8 h, quenched with water, neutralized using NaHCO3 to a pH of 5, extracted with methylene chloride, dried over MgSO4, and concentrated and distilled to give 0.5 g of 2-chloro-5-chloromethylpyridine. Purity by GLC analysis was 95%.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-5-(chloromethyl)pyridine
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